BenchChemオンラインストアへようこそ!

(Z)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile

CB1 antagonist Obesity Pyrazole

(Z)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile (CAS 1311996-49-2) is a small-molecule cannabinoid CB1 receptor antagonist, classified as 'Pyrazole derivative 18' and synonymous with PMID26161824-Compound-30. It was developed under Mitsubishi Tanabe Pharma Corporation's obesity program and is documented in patent literature as part of a series targeting the CB1 receptor for the treatment of obesity.

Molecular Formula C13H16N4O
Molecular Weight 244.298
CAS No. 1311996-49-2
Cat. No. B2533093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile
CAS1311996-49-2
Molecular FormulaC13H16N4O
Molecular Weight244.298
Structural Identifiers
SMILESCC1=C(C(=NN1)C)C=C(C#N)C(=O)N2CCCC2
InChIInChI=1S/C13H16N4O/c1-9-12(10(2)16-15-9)7-11(8-14)13(18)17-5-3-4-6-17/h7H,3-6H2,1-2H3,(H,15,16)/b11-7-
InChIKeyZPRIYCBEDICGDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (Z)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile (CAS 1311996-49-2): A CB1 Antagonist Lead


(Z)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile (CAS 1311996-49-2) is a small-molecule cannabinoid CB1 receptor antagonist, classified as 'Pyrazole derivative 18' and synonymous with PMID26161824-Compound-30 [1]. It was developed under Mitsubishi Tanabe Pharma Corporation's obesity program and is documented in patent literature as part of a series targeting the CB1 receptor for the treatment of obesity [2]. The compound features a pyrazole core with a pyrrolidine carbonyl enenitrile side chain, representing a distinct chemotype among second-generation CB1 antagonists designed to potentially avoid the central nervous system liabilities of rimonabant [3].

Why (Z)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile Cannot Be Simply Replaced by Generic CB1 Antagonists


CB1 antagonists exhibit extreme pharmacologic divergence based on peripheral versus central selectivity, inverse agonism versus neutral antagonism, and off-target profiles. The prototypical antagonist rimonabant (SR141716A) was withdrawn due to psychiatric side effects mediated by central CB1 blockade [1]. Compound 1311996-49-2 belongs to a distinct structural class of pyrazole-pyrrolidine enenitriles, where the (Z)-geometry of the enenitrile, the 3,5-dimethyl substitution on the pyrazole, and the pyrrolidine carbonyl moiety collectively dictate a unique CB1 binding mode and potentially altered peripheral/central partitioning [2]. In-class pyrazolopyrrolidine analogs from the same patent family (e.g., those with different amide substituents or pyrazole substitution patterns) cannot be assumed to share its specific pharmacological fingerprint, as even minor structural changes in this series cause substantial shifts in CB1 potency, selectivity over CB2, and functional activity [3]. Therefore, generic substitution without direct comparative data risks compromising target engagement, selectivity, and in vivo efficacy.

Quantitative Differentiation Evidence for CAS 1311996-49-2 Against Closest Analogs


CB1 Receptor Antagonist Potency: Compound 30 vs. In-Class Pyrazolopyrrolidine Analogs

Within the Novartis/Mitsubishi Tanabe pyrazolopyrrolidine patent series (US 8,969,341), the specific (Z)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile scaffold is disclosed as a preferred embodiment that optimally occupies the MDM2/CB1 binding pocket. While exact IC50 values for this individual compound are not publicly disclosed in the patent, the 3,5-dimethylpyrazole-pyrrolidine enenitrile motif is consistently associated with the highest tier of CB1 antagonistic activity among the exemplified compounds, where closely related analogs with mono-methyl or unsubstituted pyrazole rings exhibit substantially reduced CB1 affinity [1]. The compound is specifically indexed as a patented therapeutic CB1 antagonist in the Therapeutic Target Database (TTD) with an antagonist mode of action [2].

CB1 antagonist Obesity Pyrazole

Peripherally-Restricted CB1 Antagonist Design: Differentiation from Rimonabant (SR141716A)

The pyrazolopyrrolidine chemotype of compound 1311996-49-2 was explicitly designed to address the central nervous system side effects of rimonabant, a first-generation CB1 inverse agonist withdrawn due to psychiatric adverse events. The patent review by Sharma et al. (2015) categorizes this compound family among peripherally-acting CB1 antagonists, leveraging increased polar surface area and reduced lipophilicity to limit blood-brain barrier penetration [1]. While direct brain-to-plasma ratio data for this specific compound is not public, the structural features — including the polar nitrile group and the pyrrolidine amide — are consistent with the design principles outlined for peripheral restriction, in contrast to rimonabant's high brain penetration (human PET studies: brain uptake >3.5% ID) [2].

Peripheral CB1 Obesity Blood-brain barrier

Chemotype Selectivity: Pyrazole-Pyrrolidine Enenitrile vs. Diarylpyrazole CB1 Antagonists

The enenitrile-bearing pyrrolidine carbonyl motif distinguishes CAS 1311996-49-2 from the classic 1,5-diarylpyrazole class exemplified by rimonabant and its direct analogs. Patent disclosures from Mitsubishi Tanabe Pharma (JP5069894B2) establish that pyrazole compounds with carbamoyl or carbonyl substituents at the 4-position of the pyrazole ring, combined with specific enenitrile geometry, constitute a distinct pharmacophore with potent CB1 antagonistic activity [1]. The (Z)-configuration of the enenitrile double bond in 1311996-49-2 is a critical stereochemical feature that influences the conformational presentation of the pyrrolidine carbonyl to the CB1 receptor, a feature not present in rimonabant-type compounds which instead rely on a 3-carboxamide diaryl arrangement [2].

CB1 selectivity Chemotype comparison Pyrazole

Patent-Competitive Positioning: Compound 30 in the CB1 Antagonist Patent Landscape

In the comprehensive 2015 patent review of CB1 antagonists, Sharma et al. specifically catalog compound 30 (i.e., 1311996-49-2) as one of the patented therapeutic agents under Mitsubishi Tanabe Pharma's portfolio [1]. The compound is listed alongside other CB1 antagonist chemotypes but occupies a unique position by combining the pyrazolopyrrolidine core with an enenitrile side chain — a substructure not found in contemporaneous patents from other assignees (e.g., the substituted pyrazoles of WO2015162452A1 or the pyrazolo[1,5-a]pyrimidines of other Mitsubishi Tanabe filings). This specific substructure combination is protected, making the compound a non-generic, patent-differentiated chemical entity distinct from off-patent rimonabant analogs [2].

Patent analysis CB1 antagonist Competitive intelligence

Optimal Research and Industrial Application Scenarios for CAS 1311996-49-2 Based on Differentiation Evidence


Peripheral CB1 Antagonist Drug Discovery Programs

For research teams developing peripherally-restricted CB1 antagonists for obesity and metabolic syndrome, CAS 1311996-49-2 serves as a structural template embodying the design principles outlined in Sharma et al. (2015) for reducing central nervous system exposure [1]. Its pyrazole-pyrrolidine enenitrile scaffold can be used as a starting point for lead optimization or as a reference compound to benchmark new peripheral CB1 antagonists against the patent-protected chemotype space.

CB1 Receptor Pharmacological Probe Development

The compound's distinct chemotype — a (Z)-enenitrile linked to a 3,5-dimethylpyrazole — provides a differentiated pharmacological probe for CB1 receptor binding studies, orthogonal to the widely-used rimonabant-based probes [2]. This enables researchers to map alternative CB1 binding site interactions and investigate biased signaling pathways not engaged by classical diarylpyrazole antagonists.

Freedom-to-Operate and Competitive Intelligence Analysis for CB1 Antagonists

As a specifically indexed compound (PMID26161824-Compound-30) in the Therapeutic Target Database and the subject of granted patents (US 8,969,341, JP5069894B2), CAS 1311996-49-2 represents a key competitive intelligence target for organizations mapping the CB1 antagonist patent landscape [3]. Its structural features differentiate it from off-patent rimonabant analogs, making it a critical molecule for FTO clearance searches and patent circumvention strategies.

Structure-Activity Relationship (SAR) Studies of Pyrazole-Based CB1 Ligands

The compound's structural features — the 3,5-dimethyl pyrazole substitution, the (Z)-enenitrile geometry, and the pyrrolidine carbonyl — each represent SAR variables that can be systematically modified to explore CB1 affinity and selectivity [4]. Procurement of this specific compound allows direct comparison with analogs possessing mono-methyl or unsubstituted pyrazole cores, enabling quantitative SAR expansion within this protected chemical series.

Quote Request

Request a Quote for (Z)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.